![molecular formula C14H12N2OS B2961065 [1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol CAS No. 372190-27-7](/img/structure/B2961065.png)
[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a five-member aromatic ring with one sulfur atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides were synthesized by the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in alcoholic basic medium .Molecular Structure Analysis
The molecular structure of “[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol” can be inferred from similar compounds. For example, the structure of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylate was determined by IR, 1H-NMR, and HRMS analysis .Scientific Research Applications
Tautomeric Transformations and Molecular Structure
The derivatives of 1-phenyl-pyrazol have been investigated for their tautomeric transformations in solutions and gas phases, as well as their molecular structures in the crystalline phase. These studies provide insights into the stabilization mechanisms of different tautomeric forms, contributing to our understanding of molecular interactions and structure-function relationships (Chmutova et al., 2001).
Antimicrobial Activity
Substituted derivatives of "[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol" have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit antibacterial and antifungal activities, highlighting their potential as candidates for developing new antimicrobial agents (Ashok et al., 2017).
Enhancement of Polymer Solar Cells Efficiency
Research has demonstrated the use of methanol treatment on polymer solar cells containing thiophene derivatives to significantly enhance their efficiency. This treatment improves various properties such as built-in voltage, charge transport, and charge extraction, leading to better device performance (Zhou et al., 2013).
Novel Synthesis Methods
Innovative methods for synthesizing hexahydro-1H-furo[3,4-c]pyran derivatives have been developed, showcasing the versatility of thiophene-containing pyrazol derivatives in facilitating novel cyclization reactions. These methods enable the synthesis of complex organic molecules with potential applications in various fields of chemistry (Reddy et al., 2012).
Molecular Logic Devices
Derivatives of this compound have been used to construct molecular logic devices based on photoinduced electron transfer (PET) and internal charge transfer (ICT) mechanisms. These devices exhibit pH-driven off-on-off fluorescence behavior, highlighting the potential of these compounds in developing advanced molecular sensors and switches (ZammitRamon et al., 2015).
properties
IUPAC Name |
(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS/c17-10-11-9-16(12-5-2-1-3-6-12)15-14(11)13-7-4-8-18-13/h1-9,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPKOZBAZPODMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=CS3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

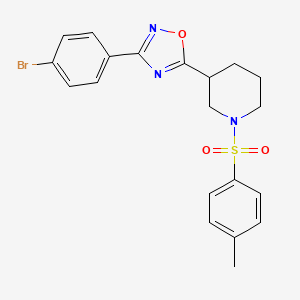
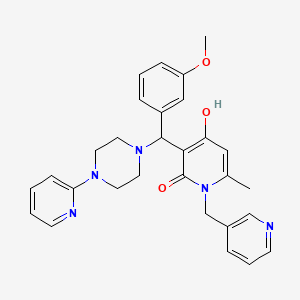
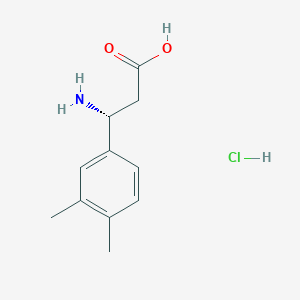
![4-[({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]benzoic acid](/img/structure/B2960986.png)

![N-{4-[(3,4-dimethylphenyl)sulfanyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2960988.png)
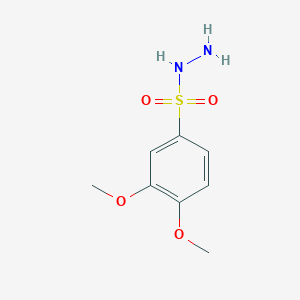

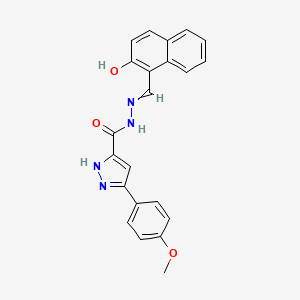

![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-ethylamino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2961000.png)
![5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2961001.png)
![3-[[(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2961003.png)
![Benzo[d][1,3]dioxol-5-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2961005.png)